molecular formula C18H17FN4O B4335303 2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B4335303
M. Wt: 324.4 g/mol
InChI Key: WQZMTIGYGVGVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a pyrazole ring substituted with a fluoropyridinyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with similar electronic properties but lacking the pyrazole and dimethylacetamide groups.

    3-(5-Fluoro-2-pyridinyl)phenyl derivatives: Compounds with similar structural motifs but different substituents on the phenyl ring.

    N,N-Dimethylacetamide derivatives: Compounds with the same amide functionality but different aromatic groups.

Uniqueness

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide is unique due to its combination of a fluoropyridinyl group, a pyrazole ring, and a dimethylacetamide moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-22(2)18(24)12-23-9-8-17(21-23)14-5-3-4-13(10-14)16-7-6-15(19)11-20-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZMTIGYGVGVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)C2=CC=CC(=C2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Reactant of Route 2
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[3-[3-(5-fluoropyridin-2-yl)phenyl]pyrazol-1-yl]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.